molecular formula C22H34N2OS B13878526 1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]- CAS No. 77477-59-9

1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]-

Katalognummer: B13878526
CAS-Nummer: 77477-59-9
Molekulargewicht: 374.6 g/mol
InChI-Schlüssel: CMDJJQPEGOJGRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological and pharmacological activities. The presence of the hexyl and octyloxyphenyl groups enhances its lipophilicity, making it a potential candidate for various applications in medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]- typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can be explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups into the thiadiazole ring .

Wissenschaftliche Forschungsanwendungen

1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,3,4-thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the function of essential bacterial enzymes or disrupt the integrity of bacterial cell membranes. In its anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,4-Thiadiazole, 2-amino-5-phenyl-: This compound has similar structural features but lacks the hexyl and octyloxyphenyl groups.

    1,3,4-Thiadiazole, 2-methyl-5-phenyl-: Another similar compound with a methyl group instead of the hexyl group.

Uniqueness

1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]- is unique due to its enhanced lipophilicity and structural complexity. The presence of the hexyl and octyloxyphenyl groups not only increases its solubility in organic solvents but also enhances its ability to interact with biological membranes and macromolecules. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Eigenschaften

CAS-Nummer

77477-59-9

Molekularformel

C22H34N2OS

Molekulargewicht

374.6 g/mol

IUPAC-Name

2-hexyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C22H34N2OS/c1-3-5-7-9-10-12-18-25-20-16-14-19(15-17-20)22-24-23-21(26-22)13-11-8-6-4-2/h14-17H,3-13,18H2,1-2H3

InChI-Schlüssel

CMDJJQPEGOJGRX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NN=C(S2)CCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.